molecular formula C21H28O2 B1245372 Helioporin E

Helioporin E

Cat. No. B1245372
M. Wt: 312.4 g/mol
InChI Key: SSSKBWMXTKSNEB-BFJAYTPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helioporin E is a natural product found in Heliopora coerulea with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Helioporin E, a bioactive marine diterpene, has been the subject of several studies focusing on its synthesis. Loelsberg et al. (2012) achieved an enantioselective total synthesis of Helioporin E. This process involved a chirogenic step using a Cu(I)-catalyzed allylic alkylation and achieved high enantioselectivity. Other stereocenters in Helioporin E were established through subsequent reactions, showcasing the compound's complex structural makeup (Loelsberg, Werle, Neudörfl, & Schmalz, 2012).

  • Structural Relationships : Helioporin E's structural relationships with other compounds have been a key research area. Geller et al. (1998) conducted research to establish the revised stereostructure of Helioporin D, which led to a better understanding of Helioporin E's structure, demonstrating the complex interrelationships within this class of compounds (Geller, Jakupovic, & Schmalz, 1998).

Bioactive Properties and Applications

  • Antiviral and Cytotoxic Activities : Research by Tanaka et al. (1993) identified Helioporin E as one of several new diterpenes isolated from the blue coral Heliopora coerulea. They noted the antiviral activity of Helioporins A and B against HSV1 and the cytotoxicity of Helioporins C-G, suggesting potential therapeutic applications in antiviral and anticancer treatments (Tanaka, Ogawa, Liang, Higa, & Gravalos, 1993).

  • Chemical Correlations and Stereochemistry : The research also focuses on the chemical correlation and relative stereochemistry of Helioporins. Understanding their structural properties is crucial for exploring their potential applications in medicine and pharmacology.

properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,3aR,4S,6R)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[1,2-d][1,3]dioxole

InChI

InChI=1S/C21H28O2/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,12-13,15-16H,6-7,9-10H2,1-5H3/t12-,13+,15+,16-/m1/s1

InChI Key

SSSKBWMXTKSNEB-BFJAYTPKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C

synonyms

helioporin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Helioporin E
Reactant of Route 2
Helioporin E
Reactant of Route 3
Reactant of Route 3
Helioporin E
Reactant of Route 4
Reactant of Route 4
Helioporin E
Reactant of Route 5
Reactant of Route 5
Helioporin E
Reactant of Route 6
Helioporin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.